2-(3-Bromophenyl)-4-pentyn-2-ol
Overview
Description
2-(3-Bromophenyl)-4-pentyn-2-ol is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11. The purity is usually 95%.
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Scientific Research Applications
Organometallic Chemistry :
- Carbohydrate-derived 4-pentyn-1-ols, which include compounds similar to 2-(3-Bromophenyl)-4-pentyn-2-ol, have been synthesized and used to form spirocyclic 2-oxacyclohexylidene metal complexes through cycloisomerization. These complexes are significant in organometallic chemistry and can be applied in various catalytic processes (Weyershausen, Nieger, & Dötz, 2000).
Chemical Synthesis and Catalysis :
- Bromoacetylenic alcohol derivatives, closely related to this compound, have been used in base-promoted intramolecular cyclization. This process is essential for the synthesis of complex organic compounds and can be catalyzed under mildly basic conditions (Grandjean, Pale, & Chuche, 1992).
Pharmaceutical Research :
- Certain acetylene compounds similar to this compound exhibit non-toxic and sedative properties. These findings are significant for developing new pharmaceutical agents (Hofstetter & Smith, 1953).
Material Science and Polymer Chemistry :
- Poly(1-pentyne)s containing biphenyl and phthalimido pendant groups, synthesized from similar compounds, show thermal stability and nematicity at high temperatures. These polymers are of interest in material science for applications requiring stable and heat-resistant materials (Hua et al., 2006).
Catalysis and Green Chemistry :
- The use of this compound derivatives in catalysis, particularly in the hydrogenation of alkyne alcohols, is a growing area of interest. Magnetically recoverable catalysts based on Pd and iron oxide nanoparticles have shown promising results in such reactions, contributing to advancements in green chemistry (Easterday et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that bromophenyl compounds are often used in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The mode of action of 2-(3-Bromophenyl)-4-pentyn-2-ol is likely to involve its participation in Suzuki-Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Result of Action
Its potential role in suzuki-miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The action of this compound is likely influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be influenced by the choice of solvent, the presence of a base, and the type of palladium catalyst used .
Properties
IUPAC Name |
2-(3-bromophenyl)pent-4-yn-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-3-7-11(2,13)9-5-4-6-10(12)8-9/h1,4-6,8,13H,7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSKPUMKMYFJKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(C1=CC(=CC=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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